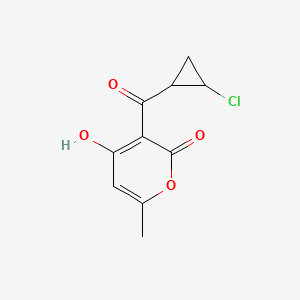
10-Pentyl-10H-phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Pentyl-10H-phenothiazine is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms Phenothiazine and its derivatives are known for their diverse applications in various fields, including medicine, agriculture, and materials science
Métodos De Preparación
The synthesis of 10-Pentyl-10H-phenothiazine typically involves the alkylation of phenothiazine with a pentyl group. One common method is the reaction of phenothiazine with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
10-Pentyl-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it to the corresponding dihydro derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the nitrogen or sulfur atoms, allowing for the introduction of various functional groups. Common reagents include halogens, alkyl halides, and acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride produces dihydro derivatives.
Aplicaciones Científicas De Investigación
10-Pentyl-10H-phenothiazine has several scientific research applications:
Medicine: Phenothiazine derivatives are known for their antipsychotic and antiemetic properties, although specific applications of this compound in medicine are still under investigation.
Mecanismo De Acción
The mechanism of action of 10-Pentyl-10H-phenothiazine in photoredox catalysis involves the absorption of visible light, which excites the molecule to a higher energy state. This excited state can then participate in redox reactions, transferring electrons to or from substrates. The molecular targets and pathways involved in its biological activity are still being studied, but it is believed to interact with cellular components such as DNA and proteins, leading to cytotoxic effects in cancer cells .
Comparación Con Compuestos Similares
10-Pentyl-10H-phenothiazine can be compared with other phenothiazine derivatives such as:
10-Phenyl-10H-phenothiazine: Known for its use in photoredox catalysis and organic synthesis.
10-Hexyl-10H-phenothiazine: Similar in structure but with a hexyl group instead of a pentyl group, showing different solubility and reactivity properties.
10-Methyl-10H-phenothiazine: Commonly used in medicinal chemistry for its antipsychotic properties.
The uniqueness of this compound lies in its specific alkyl chain length, which can influence its solubility, reactivity, and overall performance in various applications.
Propiedades
Número CAS |
405298-95-5 |
|---|---|
Fórmula molecular |
C17H19NS |
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
10-pentylphenothiazine |
InChI |
InChI=1S/C17H19NS/c1-2-3-8-13-18-14-9-4-6-11-16(14)19-17-12-7-5-10-15(17)18/h4-7,9-12H,2-3,8,13H2,1H3 |
Clave InChI |
IYGQPCPOLJTIGO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN1C2=CC=CC=C2SC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


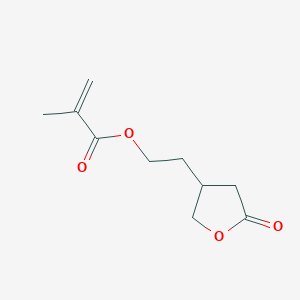
![Benzo[b]thiophen-6-amine, N-(3,4-dimethoxyphenyl)-2,3,5-trimethyl-](/img/structure/B14233882.png)
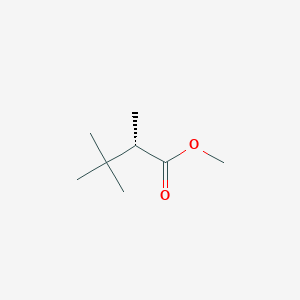
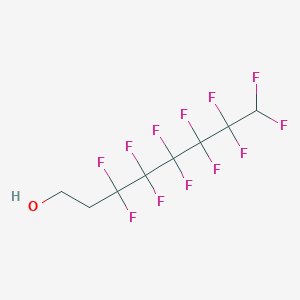
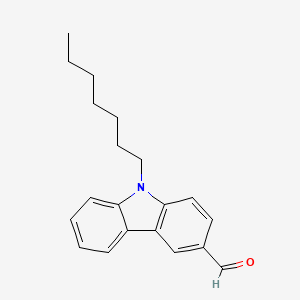
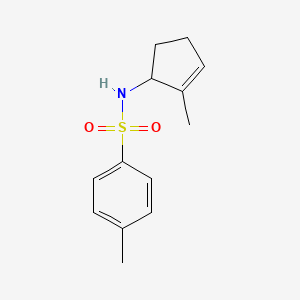
![3-[(R)-(4-Chlorophenyl)(hydroxy)methyl]but-3-en-2-one](/img/structure/B14233922.png)
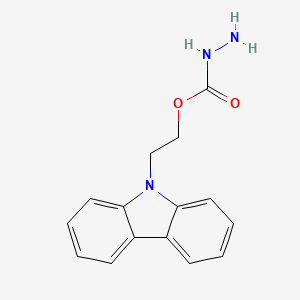
![N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine](/img/structure/B14233930.png)

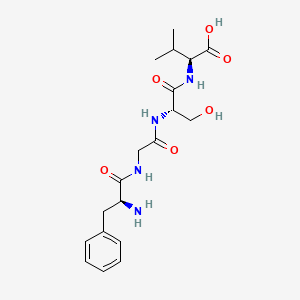
![2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14233942.png)

